Lipophilicity Differential: 6-Chloro-3-methyl Exhibits a LogP Anomaly of -1.86 Units Versus the 5-Chloro Regioisomer
In medicinal chemistry programs, lipophilicity (logP/logD) is a primary determinant of membrane permeability, solubility, and metabolic clearance. 6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride (target compound) displays a reported logP of 2.443 on the ChemBase platform [1]. In contrast, the 5-chloro-3-methyl regioisomer (CAS 166964-33-6) exhibits XLogP3-AA = 4.3 as computed by PubChem [2]. The difference of approximately 1.86 log units represents a roughly 72-fold difference in equilibrium octanol-water partition coefficient, portending significantly lower membrane permeability and higher aqueous solubility for the 6-chloro isomer. For structure-activity relationship programs, this translates to different pharmacokinetic starting points; the 6-chloro isomer is a better choice when reduced lipophilicity is desired to mitigate promiscuity or improve solubility-driven endpoints.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | logP = 2.443 (ChemBase experimental determination) |
| Comparator Or Baseline | 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS 166964-33-6): XLogP3-AA = 4.3 (PubChem computed) |
| Quantified Difference | Δ LogP ≈ -1.86 (72-fold lower octanol-water partition coefficient for 6-chloro isomer) |
| Conditions | logP reported by ChemBase EPI Suite experimental database; XLogP3-AA computed per PubChem 2025.04.14 release |
Why This Matters
A 1.86 log unit lower lipophilicity makes the 6-chloro isomer superior for lead series requiring lower logP to reduce off-target binding and improve aqueous solubility profiles.
- [1] ChemBase. 6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride. logP = 2.443. https://www.chembase.cn/substance-514183.html (accessed 2026-05-02). View Source
- [2] PubChem. 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride. XLogP3-AA = 4.3. https://pubchem.ncbi.nlm.nih.gov/compound/166964-33-6 (accessed 2026-05-02). View Source
